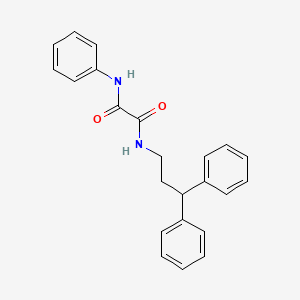

N1-(3,3-diphenylpropyl)-N2-phenyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The most common method of synthesizing 3,3-Diphenylpropyl isocyanate, a related compound, involves the reaction of 3,3-diphenylpropylamine with phosgene. The product is then treated with hydrochloric acid to obtain the final product. Another synthesis method involves the demethylation of N, N-dimethyl-3,3-diphenylpropylamine, and then hydrolyzing to N-methyl-3,3-diphenylpropylamine .Chemical Reactions Analysis

3,3-Diphenylpropyl isocyanate, a related compound, is used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates.Wissenschaftliche Forschungsanwendungen

Electrochemical Sensing Platforms

Innovative electrochemical redox-active nanocomposites synthesized using related diphenyl compounds as monomers have shown promise as sensing platforms. For instance, poly(N,N'-diphenyl-p-phenylediamine)-Au/Pt composites, synthesized through a one-pot method, exhibited excellent electrochemical redox activity and were applied for the sensitive detection of carbohydrate antigen 199, suggesting potential clinical research applications (Liyuan Wang et al., 2016).

Anticancer Activities

Synthetic Methodologies

Novel synthetic approaches using diphenyl compounds have facilitated the development of N-(2-carboxyphenyl)aryloxalmonoamides, showcasing the versatility of these compounds in synthetic organic chemistry. This highlights their importance in the synthesis of anthranilic acid derivatives and oxalamides, which are valuable in various chemical research contexts (V. Mamedov et al., 2016).

Glyoxalase I Inhibition for Therapeutic Applications

Research into glyoxalase I (GLO1) inhibitors has identified diphenyl derivatives as promising leads. These compounds, through their interaction with enzyme systems, have potential therapeutic applications in diseases where GLO1 plays a critical role, suggesting a new avenue for drug development (T. Chiba et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-phenyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c26-22(23(27)25-20-14-8-3-9-15-20)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJWZZDQDFNNSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2397662.png)

![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)